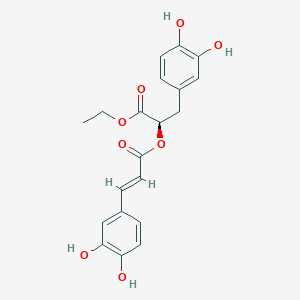

Ethyl rosmarinate

Description

Properties

Molecular Formula |

C20H20O8 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |

InChI |

InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |

InChI Key |

ROJRNQOAUDCMES-KRZKXXONSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl rosmarinate, an ester derivative of the naturally occurring polyphenol rosmarinic acid, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the compound's physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates the synthetic pathway and a key signaling pathway associated with its anti-inflammatory action through detailed diagrams.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀O₈ | [1][3] |

| Molecular Weight | 388.37 g/mol | [1] |

| CAS Number | 174591-47-0 | [1][3] |

| IUPAC Name | ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoate | [3] |

| Appearance | White to off-white powder | [1][2] |

| Predicted Boiling Point | 658.7 ± 55.0 °C | [3] |

| Predicted Density | 1.413 ± 0.06 g/cm³ | [3] |

| Solubility | DMSO: 2 mg/mL (clear solution) | [1][2] |

| Storage Temperature | -20°C | [1][2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. However, analysis of the parent compound, rosmarinic acid, provides valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peak list for this compound is not available, a representative ¹H NMR spectrum has been reported.[4] The ¹H and ¹³C NMR chemical shifts for the structurally similar rosmarinic acid in deuterated methanol (CD₃OD) are well-documented and can serve as a reference for spectral interpretation.[5][6][7][8]

Reference ¹H NMR Data for Rosmarinic Acid (400 MHz, CD₃OD) [5][8]

-

δ 7.55 (d, J=15.9 Hz, 1H)

-

δ 7.04 (d, J=2.0 Hz, 1H)

-

δ 6.92 (dd, J=8.1, 2.0 Hz, 1H)

-

δ 6.77 (d, J=8.1 Hz, 1H)

-

δ 6.70 (d, J=2.1 Hz, 1H)

-

δ 6.63 (dd, J=8.1, 2.1 Hz, 1H)

-

δ 6.26 (d, J=15.9 Hz, 1H)

-

δ 5.19 (dd, J=7.9, 4.4 Hz, 1H)

-

δ 3.10 (dd, J=14.4, 4.4 Hz, 1H)

-

δ 2.98 (dd, J=14.4, 7.9 Hz, 1H)

Reference ¹³C NMR Data for Rosmarinic Acid (100 MHz, CD₃OD) [5][8]

-

δ 173.8, 168.8, 149.9, 148.0, 147.1, 146.5, 145.6, 130.9, 129.5, 123.5, 122.1, 117.9, 116.8, 116.6, 115.5, 114.7, 74.9, 38.2

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of the related compound, rosmarinic acid, involves characteristic losses of caffeoyl and dihydroxyphenyllactic acid moieties, which can be extrapolated to predict the fragmentation of this compound.[9][10][11] The molecular ion of this compound has been identified at m/z 387.108.[12]

Synthesis of this compound

A common method for the synthesis of this compound involves the Fischer esterification of rosmarinic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Pantan et al. (2019).[13]

-

Dissolution: Dissolve 2.0 g of rosmarinic acid in 40 mL of absolute ethanol.

-

Acidification: Add 1 mL of concentrated sulfuric acid to the solution.

-

Reaction: Stir the mixture overnight at room temperature.

-

Quenching: Add 100 mL of water to the reaction mixture.

-

Extraction: Extract the mixture with ethyl acetate. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude product using silica column chromatography with an eluent of ethyl acetate-methanol (100:1) to yield pure this compound.

Biological Activities and Experimental Protocols

This compound exhibits significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for this compound.[14][15][16]

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.

-

Assay Procedure: a. In a 96-well microplate, add a specific volume of each sample dilution. b. Add an equal volume of the DPPH working solution to each well. c. Include a blank control containing the solvent and DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the downregulation of the NF-κB signaling pathway.

Signaling Pathway of Anti-inflammatory Action

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.[5][17][18]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. Include a control group (no treatment), an LPS-only group, and a vehicle control group.

-

Measurement of Nitric Oxide (NO) Production: a. Collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E₂ (PGE₂): a. Collect the cell culture supernatant. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural product derivative with significant therapeutic potential, particularly in the context of diseases with inflammatory and oxidative stress components. This technical guide provides a foundational understanding of its chemical properties, synthesis, and key biological activities. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the full potential of this compound in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its diverse pharmacological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]

- 3. This compound | 174591-47-0 [m.chemicalbook.com]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 6. bmse000648 Rosmarinic Acid at BMRB [bmrb.io]

- 7. researchgate.net [researchgate.net]

- 8. arjonline.org [arjonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iomcworld.com [iomcworld.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and isolation of ethyl rosmarinate

An In-depth Technical Guide on the Natural Sources and Isolation of Ethyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the ethyl ester of the well-known phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in several species within the Lamiaceae family. While its parent compound, rosmarinic acid, is widespread and found in high concentrations in culinary herbs like rosemary (Salvia rosmarinus), basil (Ocimum basilicum), and lemon balm (Melissa officinalis), this compound appears to be less abundant.

The primary documented natural sources of this compound include:

-

Salvia chinensis : Chemical constituent analysis of the ethyl acetate extract of Salvia chinensis has led to the successful isolation and identification of this compound.

-

Agastache rugosa (Korean mint): This plant is another reported natural source of this compound.

-

Glechoma hederacea (Ground-ivy): this compound has also been reported in this species.

While direct quantitative data for this compound in these plants is scarce in current literature, the concentrations of its parent compound, rosmarinic acid, in related species can provide a useful, albeit indirect, reference for potential yields. The content of rosmarinic acid can vary significantly depending on the plant species, cultivation conditions, and the part of the plant being analyzed.

Table 1: Reported Rosmarinic Acid Content in Various Lamiaceae Species

| Plant Species | Plant Part | Rosmarinic Acid Content (mg/g of dried plant) | Reference |

| Mentha spicata | Leaves | 58.5 | |

| Perilla frutescens | Leaves | 2.95 - 155.50 (in ethyl acetate fractions) | |

| Salvia virgata | Aerial Parts | 3.50 | |

| Salvia sclarea | Aerial Parts | 1.65 | |

| Salvia chloroleuca | Aerial Parts | 1.65 | |

| Rosmarinus officinalis | Leaves | 14.17 - 48.09 (µg/g) | |

| Salvia officinalis | Leaves | Not specified | |

| Melissa officinalis | Leaves | Not specified |

Note: The data for rosmarinic acid is provided as an indicator of the potential for related compounds in these plant families. The actual concentration of this compound is expected to be lower.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources generally follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for rosmarinic acid and specific techniques reported for this compound.

Extraction

The initial step involves the extraction of phenolic compounds from the dried and powdered plant material.

-

Plant Material Preparation : The aerial parts (leaves and stems) of Salvia chinensis or other source plants are air-dried at room temperature and then coarsely powdered.

-

Solvent Extraction :

-

Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

-

Agitate the mixture on a shaker at room temperature for 24 hours.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

-

Liquid-Liquid Partitioning (Fractionation)

The crude extract is then fractionated to separate compounds based on their polarity. Ethyl acetate is a commonly used solvent for partitioning rosmarinic acid and its esters.

-

Suspend the crude ethanolic extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform liquid-liquid partitioning by adding an equal volume of n-hexane to remove nonpolar compounds like chlorophylls and lipids. Shake vigorously and allow the layers to separate. Discard the n-hexane layer.

-

Repeat the n-hexane wash two more times.

-

Subsequently, partition the aqueous layer with ethyl acetate in a similar manner. Repeat the ethyl acetate extraction three to five times.

-

Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction, which is enriched in this compound.

Chromatographic Purification

The enriched ethyl acetate fraction is subjected to one or more chromatographic steps for the final purification of this compound.

-

Column Preparation : Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like n-hexane.

-

Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

-

Elution : Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. For instance:

-

n-Hexane : Ethyl Acetate (from 9:1 to 0:10 v/v)

-

Ethyl Acetate : Methanol (from 9.9:0.1 to 9:1 v/v)

-

-

Fraction Collection and Analysis : Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v). Visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing the target compound (this compound).

For further purification and removal of pigments and polymeric substances, gel filtration chromatography using Sephadex LH-20 is effective.

-

Column Preparation : Swell the Sephadex LH-20 beads in methanol for several hours and then pack the column.

-

Elution : Dissolve the partially purified fraction in methanol and apply it to the column. Elute with methanol as the mobile phase.

-

Fraction Collection : Collect fractions and monitor by TLC to identify and combine those containing pure this compound.

For final polishing and to achieve high purity (>98%), preparative or semi-preparative RP-HPLC is the method of choice.

-

Column : C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Example Gradient: Start with 10% B, increase to 50% B over 30 minutes, then to 100% B over the next 10 minutes.

-

-

Flow Rate : 4 mL/min.

-

Detection : UV detector at 330 nm.

-

Injection Volume : Dependent on the concentration of the sample and the column capacity.

-

Fraction Collection : Collect the peak corresponding to the retention time of an this compound standard.

-

Post-Purification : Combine the pure fractions and remove the solvent under reduced pressure. The final product can be lyophilized to obtain a pure, dry powder.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation

The logical flow of the isolation and purification process can be visualized as follows:

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and vascular function.

This compound has demonstrated anti-inflammatory properties, which are, at least in part, mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Physical and chemical characteristics of ethyl rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, the ethyl ester of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in pharmacological research. Possessing enhanced lipophilicity compared to its parent compound, this compound exhibits promising anti-inflammatory, antioxidant, and vasodilatory properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀O₈ | [3][4] |

| Molecular Weight | 388.37 g/mol | [2] |

| CAS Number | 174591-47-0 | [3] |

| Appearance | White to off-white/beige powder | [1][2] |

| Solubility | Soluble in DMSO (2 mg/mL); Slightly soluble in water | [1][2] |

| Predicted Boiling Point | 658.7 ± 55.0 °C at 760 mmHg | N/A |

| Predicted Melting Point | Not available | N/A |

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly available literature. However, analysis of the structure and comparison with the well-characterized rosmarinic acid allows for the prediction of key spectral features. Commercial suppliers confirm the structure of their this compound products using NMR and mass spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and protons of the caffeic acid and dihydroxyphenyllactic acid moieties. Key predicted chemical shifts (δ) and coupling constants (J) are outlined below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constant (J) |

| Ethyl (CH₃) | ~1.2 | Triplet, J ≈ 7 Hz |

| Ethyl (CH₂) | ~4.1 | Quartet, J ≈ 7 Hz |

| Aromatic Protons | 6.5 - 7.5 | Multiplets |

| Vinylic Protons | ~6.3 and ~7.6 | Doublets, J ≈ 16 Hz (trans coupling) |

| Methine & Methylene Protons | 3.0 - 5.5 | Multiplets |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display distinct signals for the 20 carbon atoms in the this compound molecule, including the carbonyl carbons of the ester groups, aromatic carbons, and aliphatic carbons of the ethyl and backbone structures.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic/Vinylic (C=C) | 110 - 150 |

| Methoxy/Oxygenated Aliphatic (C-O) | 60 - 80 |

| Aliphatic (CH, CH₂, CH₃) | 14 - 40 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of this compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 389.12. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the ester bond, yielding fragments characteristic of rosmarinic acid and its constituent parts. The mass spectrum of the parent compound, rosmarinic acid, shows a molecular ion [M-H]⁻ at m/z 359, with major fragments at m/z 197 (dihydroxyphenyllactic acid moiety) and m/z 179 (caffeic acid moiety).[5][6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H (Phenolic) | 3200 - 3600 (broad) |

| C-H (Aromatic/Vinylic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Ester) | 1735 - 1750 |

| C=C (Aromatic/Vinylic) | 1500 - 1680 |

| C-O (Ester/Ether) | 1000 - 1300 |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the Fischer esterification of rosmarinic acid.

Materials:

-

Rosmarinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

Procedure:

-

Dissolve rosmarinic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.

References

- 1. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Purification of Rosmarinic Acid from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of Rosmarinic Acid and Its Derivatives [mdpi.com]

- 4. biorlab.com [biorlab.com]

- 5. researchgate.net [researchgate.net]

- 6. mass spectrometry - What is the molecular structure of the fragment ion m/z 161 of rosmarinic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

Ethyl Rosmarinate: A Comprehensive Technical Overview for Researchers

An In-depth Technical Guide to Ethyl Rosmarinate

This compound, a derivative of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value | References |

| CAS Number | 174591-47-0 | |

| Molecular Formula | C₂₀H₂₀O₈ | |

| Molecular Weight | 388.37 g/mol | |

| Appearance | White to off-white solid/powder | |

| Solubility | DMSO: 2 mg/mL (clear solution) | |

| Storage Temperature | -20°C |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Anti-inflammatory Activity:

This compound has demonstrated potent anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced alveolar macrophages (MH-S cells), this compound was found to be a more potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production than its parent compound, rosmarinic acid, and even dexamethasone.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[1] The underlying mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[1]

Further studies have indicated that the anti-inflammatory effects of rosmarinic acid and its derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway.[3][4] Rosmarinic acid has been shown to inhibit the phosphorylation of JNK and p38 MAPKs.[5][6]

Antioxidant Activity:

This compound possesses significant antioxidative properties.[7] It has been shown to protect against high glucose-induced injury in human endothelial cells by decreasing the production of reactive oxygen species (ROS).[2] This protective effect is, in part, mediated through the PI3K/Akt/Bcl-2 pathway.[2]

Cardiovascular Protective Effects:

In animal models of hypertension induced by Nω-nitro-L-arginine methyl ester (L-NAME), this compound has been shown to prevent increases in blood pressure and improve vascular function.[8] This effect is associated with an increased expression of endothelial nitric oxide synthase (eNOS).[8][9] The vasorelaxant activity of this compound appears to be mediated through an endothelium-independent pathway, which involves the opening of voltage-gated potassium (Kv) channels and the blockade of calcium influx.[10]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in Alveolar Macrophages:

-

Cell Line: Murine alveolar macrophage cell line (MH-S).

-

Induction of Inflammation: Lipopolysaccharide (LPS).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with LPS.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.

-

Prostaglandin E2 (PGE2): Quantified from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

-

-

Analysis of Gene and Protein Expression:

-

qRT-PCR: To measure the mRNA expression levels of iNOS and COX-2.

-

Western Blot: To determine the protein levels of iNOS, COX-2, and the nuclear translocation of NF-κB p65.[1]

-

2. In Vivo Model of Hypertension:

-

Animal Model: Male Wistar rats.

-

Induction of Hypertension: Oral administration of Nω-nitro-L-arginine methyl ester (L-NAME) for a period of 6 weeks.[8]

-

Treatment: Concurrent oral administration of this compound at various doses (e.g., 5, 15, or 30 mg/kg) or a positive control such as enalapril.[8]

-

Parameters Measured:

-

Systolic blood pressure, heart rate, and body weight are recorded weekly.

-

At the end of the experiment, vascular reactivity of isolated aortic rings is assessed in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).[8]

-

Histological changes in the aorta are examined.

-

Expression of eNOS in the aortic tissue is determined by immunohistochemistry or Western blot.[8][9]

-

3. In Vivo Model of Ulcerative Colitis:

-

Animal Model: Male BALB/c mice.[11]

-

Induction of Colitis: Administration of dextran sodium sulfate (DSS) in drinking water.[12]

-

Treatment: Oral administration of this compound at different dosages.

-

Assessment of Disease Activity:

-

Disease Activity Index (DAI) is scored based on body weight loss, stool consistency, and rectal bleeding.

-

Colon length and histopathological changes are evaluated.[12]

-

-

Measurement of Inflammatory Markers: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity are measured in serum and colon tissue homogenates.[11][12]

Signaling Pathways and Logical Relationships

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

Caption: Cardiovascular Protective Effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Protects High Glucose-Induced Injury in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]

- 5. Rosmarinic acid down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of rosmarinic acid on airway responses in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ethyl Rosmarinate: A Technical Guide for Researchers

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of the naturally occurring polyphenol rosmarinic acid, has emerged as a compound of significant interest in therapeutic research. Exhibiting a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its key molecular targets and associated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product derivative.

Pharmacological Activities and Quantitative Data

This compound demonstrates potent bioactivity across several in vitro and in vivo models. The following tables summarize the key quantitative data associated with its therapeutic effects.

Table 1: Anti-inflammatory and Vasorelaxant Activity of this compound

| Activity | Model System | Key Parameter | Value | Reference(s) |

| Nitric Oxide (NO) Inhibition | LPS-stimulated MH-S alveolar macrophages | IC50 | 12.42 µM | [1] |

| Prostaglandin E2 (PGE2) Inhibition | LPS-stimulated MH-S alveolar macrophages | Potent Inhibition | - | [2] |

| Vasorelaxation (Endothelium-intact) | Rat aortic rings pre-contracted with phenylephrine | Emax | 93.82 ± 5.00% | [3] |

| pD2 | 4.56 ± 0.08 | [3] | ||

| Vasorelaxation (Endothelium-denuded) | Rat aortic rings pre-contracted with phenylephrine | Emax | 92.10 ± 3.78% | [3] |

| pD2 | 4.42 ± 0.05 | [3] |

Table 2: Anticancer Activity of Rosmarinic Acid and Related Compounds (for contextual reference)

| Compound | Cell Line | Key Parameter | Value | Reference(s) |

| Rosmarinic Acid | OVCAR3 (Ovarian Adenocarcinoma) | IC50 (72h) | 437.6 µM | |

| Mthis compound | U87 (Glioblastoma) | IC50 | 9.8 µM | |

| Mthis compound | T98 (Glioblastoma) | IC50 | 13 µM |

Note: Specific IC50 values for the anticancer activity of this compound are not yet widely reported in the literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound has been shown to suppress the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This compound intervenes by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of inflammatory mediators.[1][2][4]

Vasodilatory and Cytoprotective Effects via PI3K/Akt/eNOS Pathway Activation

This compound promotes vasodilation and protects endothelial cells, in part, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway. Growth factors and other stimuli can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates eNOS at its activating serine residue (Ser1177), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and also has anti-inflammatory and anti-platelet aggregation properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic effects.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of the anti-inflammatory effects of this compound.

1.1. Cell Culture and Treatment:

-

Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

1.2. Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[5][6]

1.3. Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant as described above.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

1.4. Western Blot Analysis for NF-κB Pathway Proteins:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C. A typical antibody dilution is 1:1000.[7]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10]

In Vivo Anti-inflammatory Assay: DSS-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using dextran sodium sulfate (DSS) to evaluate the in vivo anti-inflammatory efficacy of this compound.[3][11]

2.1. Animal Model and Treatment:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[5][12][13]

-

For a chronic model, administer cycles of DSS (e.g., 2.5% for 5 days) followed by a washout period with regular drinking water (e.g., 14 days), repeating for several cycles.[12]

-

Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle orally by gavage daily, starting from the first day of DSS administration.

-

Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

2.2. Assessment of Colitis Severity:

-

At the end of the experiment, euthanize the mice and collect the colon.

-

Measure the colon length and weight.

-

Fix a segment of the colon in 10% formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

-

Homogenize another segment of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon homogenate using ELISA.

Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death

This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.[10]

3.1. Cell Culture and Treatment:

-

Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in 96-well plates for viability assays or larger plates for other assays.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce oxidative stress by adding hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium for 24 hours.

3.2. Cell Viability Assessment:

-

Measure cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

For the MTT assay, add MTT solution to the wells, incubate for 2-4 hours, and then solubilize the formazan crystals with DMSO before measuring absorbance.

3.3. Measurement of Reactive Oxygen Species (ROS):

-

After treatment, incubate the cells with a fluorescent ROS indicator, such as DCFH-DA, for 30 minutes.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy.

Conclusion

This compound is a promising therapeutic candidate with a multi-targeted mechanism of action. Its ability to modulate key inflammatory and cytoprotective signaling pathways, such as NF-κB and PI3K/Akt/eNOS, underscores its potential for the treatment of a variety of diseases characterized by inflammation and oxidative stress. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compelling natural product derivative. Further research is warranted to fully elucidate its anticancer and neuroprotective activities and to establish its efficacy and safety in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phosphorylation state of eNOS modulates vascular reactivity and outcome of cerebral ischemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

- 12. yeasenbio.com [yeasenbio.com]

- 13. Neuroprotective Effect of Rosmarinus officinalis Extract on Human Dopaminergic Cell line, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Ethyl Rosmarinate using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound with significant antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for research, quality control of herbal products, and pharmaceutical development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The following protocol is based on established methods for the structurally similar compound, rosmarinic acid, and serves as a comprehensive starting point for method development and validation.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength (λmax), which is expected to be similar to that of rosmarinic acid (approximately 330 nm). The peak area of the analyte is proportional to its concentration, which is determined by comparison to a standard curve prepared from a certified reference standard.

Materials and Reagents

-

This compound certified reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Water (HPLC grade, filtered and degassed)

-

Sample diluent (e.g., Methanol or mobile phase)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions are recommended as a starting point and should be optimized for your specific instrument and application.

Table 1: HPLC-UV Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | A gradient may be required for complex samples. A typical starting point is an isocratic elution with a mixture of mobile phases A and B (e.g., 60:40 v/v). |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 30 °C |

| UV Detection Wavelength | 330 nm (based on rosmarinic acid's λmax)[1] |

| Run Time | Approximately 15-20 minutes (adjust as needed to ensure elution of all components) |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., herbal extract, formulation). A general procedure for a solid extract is provided below.

-

Extraction: Accurately weigh a known amount of the powdered sample (e.g., 100 mg) and place it in a suitable container.

-

Add a known volume of extraction solvent (e.g., 10 mL of methanol).

-

Sonicate the mixture for 30 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the sample diluent to bring the concentration of this compound within the calibration curve range.

Method Validation Parameters (Proposed)

For a robust and reliable quantification, the analytical method must be validated. The following table summarizes the key validation parameters and typical acceptance criteria. These values should be experimentally determined for this compound.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity should be confirmed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be determined based on linearity studies. |

| Accuracy (% Recovery) | The closeness of the test results obtained by the method to the true value. | 98 - 102% |

| Precision (RSD%) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

Data Presentation

The following table presents hypothetical quantitative data for an HPLC-UV method for this compound. Note: These values are illustrative and must be determined experimentally during method validation.

Table 3: Illustrative Quantitative Data for this compound Quantification

| Parameter | Value |

| Retention Time (t_R_) | ~ 8 - 12 min (Expected to be longer than rosmarinic acid) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The provided protocol, based on methods for the closely related compound rosmarinic acid, offers a strong foundation for researchers. It is imperative that this method be fully validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and accurate results for the intended application.

References

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl rosmarinate, a derivative of rosmarinic acid, in a laboratory setting. The protocol is based on established methods of acid-catalyzed esterification.

Introduction

This compound, an ester derivative of rosmarinic acid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document outlines a reliable and reproducible protocol for its synthesis from rosmarinic acid and ethanol.

Data Summary

The following table summarizes key quantitative data for the synthesized this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₈ | [2] |

| Molecular Weight | 388.37 g/mol | [1][2] |

| Purity (HPLC) | ≥98% | [1][2] |

| Alternate Purity (UHPLC) | 96.82% | [3][4] |

| CAS Number | 174591-47-0 | [1][2] |

| Appearance | White to beige powder | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocol: Acid-Catalyzed Esterification of Rosmarinic Acid

This protocol details the synthesis of this compound via the esterification of rosmarinic acid using ethanol with a strong acid catalyst.

Materials:

-

Rosmarinic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Water (deionized or distilled)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Reaction:

-

Stir the reaction mixture at room temperature overnight.[5]

-

-

Work-up and Extraction:

-

After the reaction is complete, add 100 mL of water to the mixture.[5]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[5]

-

Collect the organic layer and wash it with water.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

-

-

Purification:

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The spectroscopic data should be consistent with previously reported values.[5]

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Method

An alternative method for the synthesis of this compound involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylamino-pyridine (DMAP) as catalysts in dimethylformamide (DMF) as the solvent.[3][4] The product is then purified by liquid-liquid extraction and column chromatography.[3][4] This method may be suitable for reactions requiring milder conditions.

Signaling Pathway (Illustrative Example)

While the synthesis itself does not involve a signaling pathway, this compound has been studied for its effects on biological pathways. For instance, it has been shown to inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced alveolar macrophages.

Caption: Inhibition of inflammatory mediators by this compound.

References

- 1. This compound = 98 HPLC 174591-47-0 [sigmaaldrich.com]

- 2. biorlab.com [biorlab.com]

- 3. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]

- 5. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application of Ethyl Rosmarinate in Antioxidant Capacity Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. As oxidative stress is a key contributor to the pathogenesis of numerous diseases, the evaluation of the antioxidant capacity of compounds like this compound is crucial for drug discovery and development. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways. While specific quantitative antioxidant values for pure this compound are not widely reported in publicly available literature, this document outlines the standardized assays to determine these values and contextualizes its potential activity based on studies of closely related compounds.

Data Presentation

Table 1: In Vitro Antioxidant Capacity Assays for this compound

| Assay | Principle | Endpoint Measurement | Typical Reference Standard |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at ~517 nm. | Trolox or Ascorbic Acid |

| ABTS Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | Decrease in absorbance at ~734 nm. | Trolox |

| Cellular Antioxidant Activity (CAA) Assay | Quantifies the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe DCFH-DA by peroxyl radicals within cultured cells. | Inhibition of fluorescence intensity over time. | Quercetin |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for screening the free radical scavenging activity of antioxidants.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Trolox or Ascorbic acid (for standard curve)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

-

Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Standard: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to be used as a positive control and for the standard curve.

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solutions and the standard solutions.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to 100 µL of each sample concentration.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

-

Trolox (for standard curve)

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

-

-

Preparation of Working ABTS•+ Solution:

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•+ solution.

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the working ABTS•+ solution to 10 µL of each concentration of the this compound and Trolox solutions.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of TEAC (Trolox Equivalent Antioxidant Capacity):

-

Calculate the percentage of inhibition of absorbance for each concentration of this compound and Trolox.

-

Plot the percentage of inhibition against the concentration for Trolox to create a standard curve.

-

The antioxidant capacity of this compound is expressed as TEAC, which is calculated from the standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.[1][2][3]

Materials:

-

Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells[1]

-

Cell culture medium (e.g., DMEM or MEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (for standard)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader

Protocol:

-

Cell Culture:

-

Culture HepG2 or Caco-2 cells in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

-

Cell Seeding:

-

Seed the cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

-

-

Treatment with this compound:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and quercetin (standard) in treatment medium for 1 hour.

-

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells with PBS.

-

Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

-

-

Induction of Oxidative Stress:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

-

-

Calculation of CAA Value:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample.

-

The CAA value is calculated as:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The results can be expressed as quercetin equivalents (QE).

-

Signaling Pathways

The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways that regulate the cellular response to oxidative stress and inflammation. While direct evidence for this compound is still emerging, the mechanisms of its parent compound, rosmarinic acid, provide a strong indication of its potential modes of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Rosmarinic acid has been shown to activate the Nrf2 pathway, and it is plausible that this compound shares this mechanism.[4][5][6][7][8]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Rosmarinic acid has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[9][10][11][12][13] this compound likely shares this inhibitory activity.

eNOS Signaling Pathway

Endothelial nitric oxide synthase (eNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule involved in vasodilation and vascular health. Upregulation of eNOS activity can have protective effects against cardiovascular diseases. Some studies suggest that this compound may exert beneficial vascular effects through the upregulation of the eNOS signaling pathway.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to more complex cellular assays and mechanistic studies.

References

- 1. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage | Food & Nutrition Research [foodandnutritionresearch.net]

- 5. researchgate.net [researchgate.net]

- 6. Rosemary Extracts Upregulate Nrf2, Sestrin2, and MRP2 Protein Level in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosmarinic Acid Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rosmarinic acid inhibits inflammation and angiogenesis of hepatocellular carcinoma by suppression of NF-κB signaling in H22 tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway [mdpi.com]

Application Notes and Protocols for In Vivo Experimental Design Using Ethyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of ethyl rosmarinate, a promising therapeutic agent. The protocols detailed below are based on established preclinical models for hypertension and ulcerative colitis, offering a framework for efficacy and mechanism of action studies.

Section 1: this compound in a Hypertensive Model

This section outlines the use of this compound in a chemically-induced model of hypertension in rats. The primary mechanism of action explored is the upregulation of the endothelial nitric oxide synthase (eNOS) signaling pathway, leading to vasodilation and a reduction in blood pressure.

Application Note: Amelioration of L-NAME-Induced Hypertension

This compound has demonstrated significant efficacy in preventing the development of hypertension and improving vascular function in a rat model where hypertension is induced by the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a non-specific nitric oxide synthase inhibitor. Oral administration of this compound has been shown to attenuate the increase in systolic blood pressure, enhance endothelium-dependent vasorelaxation, and increase the expression of eNOS in the aortic endothelium.

Quantitative Data Summary

| Parameter | Vehicle Control | L-NAME (40 mg/kg) | L-NAME + this compound (5 mg/kg) | L-NAME + this compound (15 mg/kg) | L-NAME + this compound (30 mg/kg) | L-NAME + Enalapril (10 mg/kg) |

| Systolic Blood Pressure (mmHg) at Week 6 | ~115 | ~146 | ~128 | ~124 | ~116 | Not Reported |

| ACh-induced Vasorelaxation (Emax %) | Not Reported | Near 0% | ~21% | ~51% | ~80% | Not Reported |

| Aortic eNOS Expression | Normal | Decreased | Increased | Increased | Markedly Increased | Increased |

| Data synthesized from studies using L-NAME-induced hypertensive rat models. |

Experimental Protocols

-

Animal Model: Male Wistar rats (200-250g) are used for this model.

-

Acclimatization: Animals are allowed to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-

Induction: Hypertension is induced by the oral administration of L-NAME (40 mg/kg) dissolved in drinking water daily for 6 weeks.

-

Preparation: this compound is dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution, for oral administration.

-

Administration: The prepared solution is administered daily via oral gavage at the desired doses (e.g., 5, 15, 30 mg/kg) concurrently with the L-NAME treatment for the 6-week duration of the study.

-

Acclimatization to Procedure: Prior to the actual measurement, rats should be trained for the restraint and tail-cuff procedure for several days to minimize stress-induced variations in blood pressure.

-

Procedure:

-

The rat is placed in a restrainer.

-

A tail-cuff with a pneumatic pulse sensor is placed on the base of the tail.

-

The tail is gently warmed to detect the arterial pulse.

-

The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.

-

The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Multiple readings are taken for each animal and averaged. Blood pressure is typically monitored weekly throughout the study.

-

-

Tissue Collection: At the end of the treatment period, rats are euthanized, and the thoracic aorta is carefully dissected.

-

Fixation and Processing: The aortic tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Histological Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) to assess the general morphology and thickness of the aortic wall.

-

Immunohistochemistry for eNOS:

-

Aortic sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Sections are incubated with a primary antibody against eNOS.

-

A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is applied.

-

The sections are counterstained with hematoxylin.

-

The expression and localization of eNOS in the endothelium are observed under a microscope.

-

Signaling Pathway and Experimental Workflow

Application Notes & Protocols: Formulating Ethyl Rosmarinate for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound with demonstrated antioxidative, anti-inflammatory, and antihypertensive properties.[1][2][3] Its therapeutic potential is the subject of ongoing research, particularly in areas like inflammatory diseases and cardiovascular conditions.[2][3][4] A significant challenge in preclinical in vivo evaluation is its poor water solubility, which complicates the development of suitable formulations for animal administration.[5] These application notes provide detailed protocols and guidance for formulating this compound for common administration routes in animal studies, ensuring consistent and reliable delivery.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is crucial for selecting an appropriate formulation strategy.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₈ | [1][6] |

| Molecular Weight | 388.37 g/mol | [1][7] |

| Appearance | White to off-white/beige solid powder | [1][7] |

| CAS Number | 174591-47-0 | [1][7] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

| Solubility | DMSO: 50 mg/mL (requires sonication) H₂O: Low solubility | [7] |

| Storage | Solid: 4°C, protect from light In Solvent: -80°C (6 months); -20°C (1 month) | [7] |

Formulation Strategies for Poorly Water-Soluble Compounds

Given its low aqueous solubility, direct administration of this compound in a simple aqueous vehicle is not feasible. The choice of formulation depends on the administration route, required dose, and study duration.

Logical Workflow for Formulation Selection

The following diagram outlines the decision-making process for selecting a suitable formulation strategy.

Caption: Decision workflow for selecting a formulation strategy.

Experimental Protocols

Safety Precaution: Always handle this compound and formulation vehicles in a fume hood or well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of a Suspension for Oral Gavage (PO)

This is the most common approach for administering insoluble compounds orally in preclinical studies. A suspending agent is used to ensure a uniform, albeit temporary, dispersion.

Materials & Equipment:

-

This compound powder

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water

-

Mortar and pestle

-

Spatula

-

Analytical balance

-

Glass beaker or sterile conical tube

-

Magnetic stirrer and stir bar, or vortex mixer

-

Homogenizer (optional, for finer suspension)

Procedure:

-

Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse at 10 mL/kg).

-

Weigh Compound: Accurately weigh the required amount of this compound powder.

-

Prepare Vehicle: Prepare the vehicle by dissolving Tween 80 and then CMC in sterile water. Mix thoroughly until a clear, slightly viscous solution is formed.

-

Create a Paste: Place the weighed this compound powder into a mortar. Add a small volume of the vehicle (wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

-

Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

-

Homogenize: Transfer the mixture to a beaker or tube. Mix using a magnetic stirrer or vortex for at least 15-30 minutes to ensure a uniform suspension. For improved uniformity, a brief period of sonication or homogenization can be applied.

-

Storage and Use: Store the suspension at 4°C, protected from light. Before each administration, vortex the suspension vigorously to ensure homogeneity. The stability of the suspension should be evaluated; it is recommended to prepare it fresh daily or every few days.

Protocol 2: Preparation of a Solution for Intraperitoneal (IP) Injection

For IP injections, a solution is preferred over a suspension to minimize irritation. This often requires a co-solvent system. The percentage of organic solvent should be minimized to avoid toxicity.

Materials & Equipment:

-

This compound powder

-

Vehicle: 10% DMSO, 40% PEG300, 50% Sterile Saline (v/v/v)

-

Sterile, sealed serum vials

-

Sterile syringes and needles

-

Analytical balance

-

Vortex mixer

-

Syringe filter (0.22 µm), if the final solution is clear

Procedure:

-

Calculate and Weigh: Determine the required concentration and weigh the corresponding amount of this compound.

-

Initial Dissolution: In a sterile vial, add the required volume of DMSO to the this compound powder. Vortex until the powder is completely dissolved.[7] Sonication may be required.

-

Add Co-solvent: Add the required volume of PEG300 to the DMSO solution and vortex until the mixture is homogenous.

-

Final Dilution: Slowly add the sterile saline to the organic solvent mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

-

Final Check: The final formulation should be a clear solution. If any particulates are visible, the formulation may not be suitable for injection. If clear, the solution can be passed through a 0.22 µm syringe filter for sterilization.[8]

-

Storage and Use: Use the solution immediately or store in a sterile, sealed vial at 4°C, protected from light. Visually inspect for any precipitation before each use.[8][9]

Signaling Pathway Modulated by this compound